molecular formula C8H13NO3 B2729575 N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide CAS No. 2094506-74-6

N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide

Cat. No.: B2729575
CAS No.: 2094506-74-6
M. Wt: 171.196
InChI Key: BQWLFZUQEYMPNM-UHFFFAOYSA-N
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Description

N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide is an organic compound with the molecular formula C8H13NO3 It features a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide typically involves the reaction of a 1,3-dioxane derivative with an appropriate amide precursor. One common method is the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring, which can then be further functionalized to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization processes using continuous removal of water from the reaction mixture to drive the reaction to completion. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts

    Substitution: Organolithium (RLi), Grignard reagents (RMgX)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide is unique due to its combination of the 1,3-dioxane ring and the prop-2-enamide group.

Properties

IUPAC Name

N-(1,3-dioxan-4-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-8(10)9-5-7-3-4-11-6-12-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWLFZUQEYMPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCOCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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